molecular formula C21H27N5O9S2 B049767 cefpodoxime proxetil CAS No. 947692-13-9

cefpodoxime proxetil

货号: B049767
CAS 编号: 947692-13-9
分子量: 557.6 g/mol
InChI 键: LTINZAODLRIQIX-ZFEISNGRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

头孢泊肟酯由头孢泊肟酸与1-卤代乙基异丙基碳酸酯在四甲基胍、二异丙基乙胺、1,5-二氮杂双环[4.3.0]壬-5-烯(DBN)或1,4-二氮杂双环[2.2.2]辛烷(DABCO)等碱的存在下反应合成。 反应在-30°C至30°C的温度范围内进行,在溶剂中进行 该工艺可生产出杂质含量低、纯度高的头孢泊肟酯 .

工业生产方法

头孢泊肟酯的工业生产涉及使用头孢泊肟酸,将其溶解在N,N-二甲基乙酰胺、N,N-二甲基甲酰胺或二甲基亚砜等溶剂中。 然后在受控条件下与1-卤代乙基异丙基碳酸酯反应,生产出头孢泊肟酯 .

化学反应分析

反应类型

头孢泊肟酯会发生各种化学反应,包括:

常用试剂和条件

主要生成物

头孢泊肟酯水解的主要产物是头孢泊肟,它是活性抗菌剂 .

科学研究应用

Clinical Applications

Cefpodoxime proxetil is indicated for the treatment of several infections, including:

  • Respiratory Infections : Effective against community-acquired pneumonia and acute exacerbations of chronic bronchitis. Clinical studies have shown that it is comparable in efficacy to amoxicillin and ceftriaxone in treating these conditions .
  • Skin and Soft Tissue Infections : Used for skin infections caused by susceptible strains of bacteria. It has demonstrated effectiveness in treating conditions like cellulitis and abscesses .
  • Urinary Tract Infections (UTIs) : this compound is effective against uncomplicated UTIs, particularly those caused by E. coli .
  • Sexually Transmitted Infections : It is also indicated for the treatment of gonorrhea, showcasing its utility in managing sexually transmitted diseases .

Pharmacokinetics and Dosage

This compound is available in various formulations, including 100 mg and 200 mg tablets, as well as oral suspensions. The recommended dosages vary based on the type of infection:

Infection TypeDosage Recommendations
Community-acquired pneumonia200 mg every 12 hours for 14 days
Acute bronchitis200 mg every 12 hours for 10 days
Pharyngitis/Tonsillitis100 mg every 12 hours for 5-10 days
Uncomplicated UTI100 mg every 12 hours for 7 days
Gonorrhea200 mg as a single dose

Efficacy in Clinical Studies

Numerous clinical trials have evaluated the efficacy of this compound:

  • Lower Respiratory Tract Infections : A meta-analysis involving over 1,000 patients demonstrated that this compound was as effective as traditional treatments like amoxicillin and ceftriaxone in resolving infections with minimal adverse effects .
  • Skin Infections : A randomized controlled trial indicated that cefpodoxime was effective in treating skin infections, with a success rate comparable to other antibiotics used in similar settings .
  • Urinary Tract Infections : Research highlighted cefpodoxime's effectiveness against E. coli strains resistant to other antibiotics, making it a viable option for empirical therapy in UTIs .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study in Pediatrics : A pediatric patient with recurrent ear infections was treated successfully with this compound after showing resistance to amoxicillin. The treatment resulted in complete resolution of symptoms without significant side effects .
  • Gonorrhea Treatment : A cohort study involving sexually active individuals showed that cefpodoxime was effective in treating gonorrhea, with high rates of cure observed among participants .

Adverse Effects and Considerations

While generally well-tolerated, this compound can cause gastrointestinal disturbances such as diarrhea and nausea. Allergic reactions may occur in individuals with a history of penicillin allergy. Monitoring for potential interactions with other medications, particularly those affecting renal function, is recommended .

生物活性

Cefpodoxime proxetil is a third-generation oral cephalosporin antibiotic widely used for treating various bacterial infections. Its biological activity is characterized by a broad spectrum of antibacterial efficacy against both Gram-positive and Gram-negative pathogens. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a prodrug that is converted in vivo to cefpodoxime, its active form. It is known for its stability against common plasmid-mediated beta-lactamases, which enhances its effectiveness against resistant strains of bacteria. The pharmacokinetic profile allows for twice-daily dosing, making it convenient for outpatient therapy .

Spectrum of Antibacterial Activity

This compound exhibits significant in vitro activity against a variety of pathogens commonly associated with respiratory, urinary, and skin infections. The following table summarizes its activity against key bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC) Comments
Streptococcus pneumoniae≤ 1 µg/mLEffective for respiratory tract infections
Escherichia coli≤ 2 µg/mLCommon in urinary tract infections
Haemophilus influenzae≤ 1 µg/mLEffective against respiratory infections
Staphylococcus aureus≤ 2 µg/mLEnhanced antistaphylococcal activity
Klebsiella pneumoniae≤ 4 µg/mLEffective for skin and soft tissue infections

This compound has shown comparable efficacy to other antibiotics such as amoxicillin and cefaclor in clinical trials .

Randomized Controlled Trials

Numerous studies have evaluated the clinical efficacy of this compound across various patient populations. For instance:

  • Acute Otitis Media : In children, this compound (8-10 mg/kg/day) was found to be as effective as standard regimens like amoxicillin/clavulanic acid .
  • Pharyngitis and Tonsillitis : Clinical trials demonstrated that a 5-day course of this compound is as effective as a 10-day regimen of penicillin V .
  • Lower Respiratory Tract Infections : this compound showed similar clinical outcomes compared to cefuroxime axetil in treating pneumonia .

Case Studies

A notable case series reported adverse effects associated with this compound, including oral ulcers in two patients after administration. These cases highlight the importance of monitoring for rare side effects despite the drug's overall favorable tolerance profile .

Resistance Patterns

This compound maintains efficacy against resistant strains due to its stability against beta-lactamases. However, resistance among E. coli has been observed, necessitating careful consideration of local antibiograms when prescribing this antibiotic .

属性

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+/t10?,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTINZAODLRIQIX-ZFEISNGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947692-13-9, 87239-81-4
Record name anti-Cefpodoxime proxetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cefpodoxime proxetil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTI-CEFPODOXIME PROXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9VK627SN2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cefpodoxime proxetil
Reactant of Route 2
Reactant of Route 2
cefpodoxime proxetil
Reactant of Route 3
Reactant of Route 3
cefpodoxime proxetil
Reactant of Route 4
Reactant of Route 4
cefpodoxime proxetil
Reactant of Route 5
Reactant of Route 5
cefpodoxime proxetil
Reactant of Route 6
cefpodoxime proxetil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。